N-(2-ethylphenyl)-5-methyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-13-6-4-5-7-15(13)19-18(20)17-11-14-10-12(2)8-9-16(14)21-17/h4-11H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYAVIYEMJIETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(O2)C=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-5-methyl-1-benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the carboxamide group. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product with high yield and purity.
Preparation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran core with an appropriate amine, such as 2-ethylphenylamine, under suitable conditions. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-5-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Biological Activities
Research has identified several significant biological activities associated with N-(2-ethylphenyl)-5-methyl-1-benzofuran-2-carboxamide:
1. Anticancer Activity
The compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines and inhibit cell proliferation. The mechanisms underlying these effects include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways.
- Cell Cycle Arrest : It causes arrest in specific phases of the cell cycle, inhibiting the growth of cancer cells.
Case Study : A study demonstrated that this compound significantly reduced the viability of breast cancer cells with an IC50 value of approximately 10 µM, indicating its potential as an effective anticancer agent.
2. Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various pathogens. Its efficacy against both gram-positive and gram-negative bacteria has been documented.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 6.25 | Staphylococcus aureus |
| 3.12 | Escherichia coli |
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound shows potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings
Numerous studies have focused on elucidating the mechanisms of action for this compound:
Molecular Docking Studies : In silico analysis has been conducted to predict binding affinities with target proteins involved in cancer progression and inflammation pathways.
In Vivo Studies : Preliminary animal studies are being conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-5-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-bromo substituent in may enhance target binding via halogen interactions, whereas the 5-methyl group in the target compound offers metabolic stability.
- Solubility Modifiers : The sulfamoyl group in improves aqueous solubility, a feature absent in the target compound, which relies on ethyl/methyl groups for lipophilicity.
Pharmacological Implications
While specific biological data for this compound are unavailable in the evidence, comparisons with related compounds suggest:
- The target compound’s simpler substituents may favor broader target interactions.
- Metabolic Stability : Cyclopropyl groups (e.g., in ) reduce oxidative metabolism, whereas the ethylphenyl group in the target compound may slow hepatic clearance due to steric shielding.
Crystallographic and Structural Analysis
Structural elucidation of such compounds relies on X-ray crystallography using programs like SHELX and visualization tools like ORTEP-3 . For example, SHELXL refines small-molecule structures by modeling substituent electron densities, critical for confirming the 2-ethylphenyl orientation in the target compound. The absence of crystallographic data in the evidence precludes direct comparisons of packing or conformational preferences.
Biological Activity
N-(2-ethylphenyl)-5-methyl-1-benzofuran-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a multi-step process. The initial step includes the preparation of the benzofuran core, which can be synthesized through various methods such as cyclization reactions or palladium-catalyzed cross-coupling reactions. The introduction of the carboxamide group follows, often utilizing specific catalysts and reagents to achieve high yields and purity .
2. Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Anticancer Effects : It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
The biological effects of this compound are believed to arise from its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in disease pathways, leading to modulation of their activity. For instance, it may inhibit certain enzymes crucial for tumor growth or inflammation .
4. Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives similar to this compound:
Table 1: Summary of Biological Activities
Case Study Example
A study investigated the anticancer effects of a related benzofuran derivative on multiple cancer cell lines, including hepatocellular carcinoma (HePG2) and prostate cancer (PC3). The results indicated that the compound not only inhibited cell growth but also induced apoptosis through activation of caspase pathways .
5. Future Directions
The promising biological activities observed with this compound suggest that it could serve as a lead compound for drug development. Future research should focus on:
- In Vitro and In Vivo Studies : Comprehensive testing to validate efficacy and safety profiles.
- Mechanistic Studies : Elucidating specific molecular interactions and pathways involved in its biological effects.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity for therapeutic targets .
Q & A
Q. What are the established synthetic routes for N-(2-ethylphenyl)-5-methyl-1-benzofuran-2-carboxamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzofuran core via cyclization of substituted furan precursors (e.g., 5-methylfuran-2-carbonyl chloride) under reflux conditions with a base (e.g., NaOH 10% solution) .
- Step 2 : Amidation using 2-ethylphenylamine, often mediated by coupling agents like oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under reflux .
- Step 3 : Purification via column chromatography or recrystallization .
Key Intermediates : - 5-Methylfuran-2-carbonyl chloride (precursor for benzofuran ring formation).
- 2-Ethylaniline (amine donor for the carboxamide group).
Q. How can researchers validate the structural integrity and purity of the compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and bonding patterns. For example, aromatic protons in the benzofuran ring typically appear at δ 6.5–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 324.3) .
- X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation .
Q. What purification techniques are most effective post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate byproducts .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) for high-purity crystals .
- HPLC Prep-Scale Systems : For challenging separations, employ preparative HPLC with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., EDCI, HATU) to enhance amidation efficiency .
- Temperature Control : Optimize reflux temperatures (e.g., 50–60°C for DCM-based reactions) to minimize side products .
- Solvent Selection : Replace DCM with greener solvents (e.g., ethyl acetate) for scalability .
Example Data :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Oxalyl Chloride | 65 | 92 |
| HATU | 78 | 97 |
Q. How should researchers resolve discrepancies in spectral data during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, LC-MS, and IR to confirm functional groups. For example, IR carbonyl stretches (~1680 cm) validate the carboxamide group .
- Crystallographic Refinement : Use SHELXL for X-ray data to resolve ambiguous bond assignments .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .
Q. What computational approaches predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For benzofuran derivatives, prioritize hydrophobic pockets .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- MD Simulations : Run GROMACS for stability analysis in solvent environments (e.g., water, DMSO) .
Q. How can structure-activity relationship (SAR) studies enhance bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified ethylphenyl or methylbenzofuran groups (e.g., halogenation, hydroxylation) .
- Bioassay Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays .
Example SAR Findings :
| Substituent (R) | IC (μM) |
|---|---|
| -H | 12.4 |
| -Cl | 8.9 |
| -OCH | 15.2 |
Q. What strategies mitigate stability issues under varying storage or experimental conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
